6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a pyridin-3-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Pyridin-3-yl Group: This step can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thiols, or azides can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced pyridine or pyrimidine rings.
Scientific Research Applications
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The presence of the chloro and pyridin-3-yl groups allows for selective reactivity in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group, which may affect its reactivity and binding properties.
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid: The position of the pyridinyl group is different, which can influence its chemical behavior and biological activity.
Uniqueness
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the chloro and pyridin-3-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
CAS No. |
1240595-21-4 |
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Molecular Formula |
C10H6ClN3O2 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
6-chloro-2-pyridin-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-8-4-7(10(15)16)13-9(14-8)6-2-1-3-12-5-6/h1-5H,(H,15,16) |
InChI Key |
UOTYGCNGQHVJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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